Allyl(diisopropylamino)dimethylsilane

Descripción

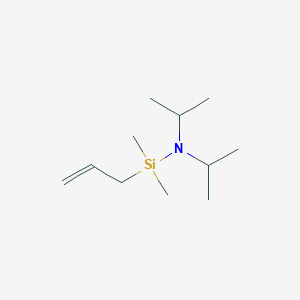

Structure

3D Structure

Propiedades

IUPAC Name |

N-[dimethyl(prop-2-enyl)silyl]-N-propan-2-ylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H25NSi/c1-8-9-13(6,7)12(10(2)3)11(4)5/h8,10-11H,1,9H2,2-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSTVYECJWYQBKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)[Si](C)(C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H25NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80402821 | |

| Record name | Allyl(diisopropylamino)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106948-24-7 | |

| Record name | Allyl(diisopropylamino)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Allyl(diisopropylamino)dimethylsilane: A Technical Guide for Researchers

An in-depth exploration of the chemical properties, synthesis, and applications of Allyl(diisopropylamino)dimethylsilane, a versatile reagent in modern organic synthesis, particularly in the stereoselective construction of complex molecules relevant to drug discovery.

Core Chemical Properties

This compound is a valuable organosilane reagent utilized in a variety of chemical transformations. A comprehensive summary of its key physical and chemical properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 106948-24-7 | [1] |

| Molecular Formula | C₁₁H₂₅NSi | [2] |

| Molecular Weight | 199.41 g/mol | [2] |

| Boiling Point | 80 °C | [2] |

| Density | 0.815 g/mL at 25 °C | [2] |

| Refractive Index | 1.4470 at 20 °C | [2] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the nucleophilic substitution of a chlorosilane precursor with an allyl Grignard reagent. This method provides a reliable route to the desired product.

General Experimental Protocol: Grignard Reaction

Materials:

-

Chloro(diisopropylamino)dimethylsilane

-

Magnesium turnings

-

Allyl bromide

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Standard glassware for inert atmosphere reactions (Schlenk line, argon or nitrogen)

Procedure:

-

Preparation of Allylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, magnesium turnings are suspended in anhydrous diethyl ether under an inert atmosphere. A small crystal of iodine can be added to initiate the reaction. Allyl bromide is then added dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is stirred until the magnesium is consumed.

-

Reaction with Chlorosilane: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of chloro(diisopropylamino)dimethylsilane in anhydrous diethyl ether is added dropwise to the stirred solution of allylmagnesium bromide.

-

Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Applications in Organic Synthesis: Stereoselective Allylation of Aldehydes

Experimental Protocol: α-Hydroxyallylation of Benzaldehyde

Materials:

-

This compound

-

Benzaldehyde

-

Lewis acid catalyst (e.g., Boron trifluoride diethyl etherate, BF₃·OEt₂)

-

Anhydrous dichloromethane (DCM)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: A flame-dried flask is charged with a solution of benzaldehyde in anhydrous DCM under an inert atmosphere and cooled to -78 °C.

-

Addition of Reagents: The Lewis acid catalyst (e.g., BF₃·OEt₂) is added dropwise to the stirred solution. This is followed by the slow addition of this compound.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched at -78 °C with a saturated aqueous solution of sodium bicarbonate. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the resulting crude homoallylic alcohol is purified by flash column chromatography on silica gel.

Safety and Handling

This compound is a reactive and moisture-sensitive compound that requires careful handling.

-

General Precautions: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3][4]

-

Inert Atmosphere: Due to its reactivity with water and protic solvents, all manipulations should be carried out under an inert atmosphere of argon or nitrogen.[3][5]

-

Storage: Store in a tightly sealed container in a cool, dry place away from sources of ignition and moisture.[3] Recommended storage temperature is 2-8 °C.[2][5]

-

Fire Hazards: The compound is a combustible liquid.[3] Use appropriate fire extinguishers (dry chemical, carbon dioxide, or alcohol-resistant foam).[3]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Logical Workflow for Synthesis and Application

The following diagram illustrates the general workflow from the synthesis of the reagent to its application in the allylation of an aldehyde.

References

In-Depth Technical Guide to Allyl(diisopropylamino)dimethylsilane: Synthesis, Properties, and Applications in Stereoselective Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl(diisopropylamino)dimethylsilane is a versatile organosilane reagent prized in organic synthesis for its role in the stereoselective formation of carbon-carbon bonds. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and its primary application in the diastereoselective α-hydroxyallylation of aldehydes to furnish erythro-1,2-diol skeletons. The underlying reaction mechanisms and experimental workflows are visually represented to facilitate a deeper understanding of its synthetic utility.

Chemical and Physical Properties

This compound is a liquid organosilane that is sensitive to moisture. Its properties are summarized in the table below.

| Property | Value |

| CAS Number | 106948-24-7 |

| Molecular Formula | C₁₁H₂₅NSi |

| Molecular Weight | 199.41 g/mol |

| Boiling Point | 80 °C |

| Density | 0.815 g/mL |

| Refractive Index | 1.4470 |

Synthesis of this compound

The most common method for the synthesis of this compound is through a Grignard reaction. This involves the reaction of chloro(diisopropylamino)dimethylsilane with allylmagnesium bromide.

Experimental Protocol: Synthesis of this compound

Materials:

-

Chloro(diisopropylamino)dimethylsilane

-

Magnesium turnings

-

Allyl bromide

-

Anhydrous diethyl ether

-

Anhydrous hexane

-

Anhydrous tetrahydrofuran (THF)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Preparation of Allylmagnesium Bromide (Grignard Reagent): In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings are placed under an inert atmosphere of argon. Anhydrous diethyl ether is added to cover the magnesium. A solution of allyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated with gentle heating if necessary. Once the reaction starts, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with Chloro(diisopropylamino)dimethylsilane: The prepared allylmagnesium bromide solution is cooled to 0 °C in an ice bath. A solution of chloro(diisopropylamino)dimethylsilane in anhydrous THF is added dropwise to the Grignard reagent with vigorous stirring.

-

Reaction Quenching and Workup: After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered. The solvent is removed under reduced pressure. The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

Caption: Synthesis of this compound via Grignard Reaction.

Application in Stereoselective Synthesis: α-Hydroxyallylation of Aldehydes

A primary application of this compound is in the diastereoselective α-hydroxyallylation of aldehydes. This reaction is highly valuable for the synthesis of erythro-1,2-diol skeletons, which are common structural motifs in many natural products and pharmaceuticals. The reaction proceeds through a six-membered ring transition state, which accounts for the high stereoselectivity.

Experimental Protocol: Diastereoselective α-Hydroxyallylation of an Aldehyde

Materials:

-

This compound

-

Aldehyde (e.g., benzaldehyde)

-

Titanium(IV) chloride (TiCl₄)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Reaction Setup: A solution of the aldehyde in anhydrous dichloromethane is prepared in a flame-dried, round-bottom flask under an inert atmosphere of argon and cooled to -78 °C using a dry ice/acetone bath.

-

Addition of Reagents: To the cooled solution, titanium(IV) chloride is added dropwise, resulting in the formation of a colored complex. Following this, a solution of this compound in anhydrous dichloromethane is added dropwise.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Workup: The reaction is quenched by the addition of a saturated aqueous sodium bicarbonate solution. The mixture is allowed to warm to room temperature and then filtered through a pad of celite to remove titanium salts.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered. The solvent is evaporated under reduced pressure. The crude product, a silyl-protected homoallylic alcohol, is then purified by flash column chromatography on silica gel.

-

Deprotection (if required): The silyl group can be removed by treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF) in THF, to yield the free erythro-1,2-diol.

Caption: Experimental workflow for α-hydroxyallylation of aldehydes.

Reaction Mechanism and Stereoselectivity

The high erythro-selectivity observed in the α-hydroxyallylation reaction is rationalized by the Zimmerman-Traxler model. The reaction is believed to proceed through a closed, chair-like six-membered transition state. In this transition state, the aldehyde, titanium(IV) chloride, and the silicon atom of the allylsilane are coordinated. The bulky diisopropylamino group on the silicon atom and the substituent on the aldehyde preferentially occupy equatorial positions to minimize steric hindrance. This arrangement leads to the allyl group attacking one face of the aldehyde, resulting in the formation of the erythro diastereomer as the major product.

Caption: Zimmerman-Traxler model for erythro-selectivity.

Conclusion

This compound is a valuable reagent for the stereoselective synthesis of erythro-1,2-diols from aldehydes. Its utility stems from the high diastereoselectivity achieved through a well-defined transition state. The detailed protocols provided in this guide offer a practical framework for researchers to employ this reagent in their synthetic endeavors, particularly in the construction of complex molecules and in drug development programs where precise stereochemical control is paramount.

An In-depth Technical Guide to Allyl(diisopropylamino)dimethylsilane: Structure, Bonding, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, bonding, and key experimental data for the organosilicon compound, allyl(diisopropylamino)dimethylsilane. This document is intended to serve as a valuable resource for researchers in organic synthesis, materials science, and drug development who may utilize this versatile reagent. All quantitative data is summarized for clarity, and detailed experimental protocols are provided as a practical reference.

Molecular Structure and Core Properties

This compound, with the chemical formula C₁₁H₂₅NSi, is a silylamine containing a dimethylsilyl core functionalized with an allyl group and a diisopropylamino group.[1] Its IUPAC name is N-[dimethyl(prop-2-enyl)silyl]-N-propan-2-ylpropan-2-amine.[1] The molecule possesses a single nitrogen atom that can act as a hydrogen bond acceptor and has five rotatable bonds, contributing to its conformational flexibility.[1]

The structure of this compound is fundamentally a tetrahedral silicon atom bonded to two methyl groups, an allyl group, and a diisopropylamino group. The silicon-nitrogen bond is a key feature of this molecule, influencing its reactivity and electronic properties. The allyl group provides a site of unsaturation that can participate in various organic transformations.

Quantitative Data Summary

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₅NSi | [1] |

| Molecular Weight | 199.41 g/mol | [1] |

| CAS Number | 106948-24-7 | [1] |

| IUPAC Name | N-[dimethyl(prop-2-enyl)silyl]-N-propan-2-ylpropan-2-amine | [1] |

| Boiling Point | 80 °C | [2] |

| Density | 0.815 g/mL | [2] |

| Refractive Index | 1.4470 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 5 | [1] |

Bonding Characteristics

The bonding in this compound is characterized by a combination of covalent sigma bonds and the pi system of the allyl group. The key bonds of interest are the Si-N, Si-C, and C=C bonds.

-

Silicon-Nitrogen (Si-N) Bond: This bond is polar due to the difference in electronegativity between silicon and nitrogen. It is also known to have some degree of pπ-dπ back-bonding, where the nitrogen lone pair can donate electron density into the empty d-orbitals of the silicon atom. This interaction can influence the geometry and reactivity of the silylamine. The Si-N bond is susceptible to hydrolysis.[2]

-

Silicon-Carbon (Si-C) Bonds: The Si-C bonds to the methyl and allyl groups are strong covalent bonds. The bond to the sp³-hybridized carbon of the allyl group is a typical sigma bond.

-

Carbon-Carbon Bonds of the Allyl Group: The allyl group contains both sp³- and sp²-hybridized carbon atoms. The C=C double bond is a region of high electron density and is the primary site of reactivity for many reactions involving the allyl group.

Experimental Protocols

Synthesis of this compound

A common and practical method for the synthesis of this compound involves the reaction of a suitable chlorosilane precursor with diisopropylamine. This nucleophilic substitution reaction is a standard procedure for the formation of Si-N bonds.

Reaction Scheme:

Detailed Experimental Protocol:

-

Materials:

-

Allyl(chloro)dimethylsilane

-

Diisopropylamine

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Inert gas (e.g., nitrogen or argon)

-

Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)

-

-

Procedure:

-

A solution of diisopropylamine (2.2 equivalents) in anhydrous diethyl ether is prepared in a round-bottom flask under an inert atmosphere.

-

The solution is cooled to 0 °C using an ice bath.

-

Allyl(chloro)dimethylsilane (1.0 equivalent) is dissolved in anhydrous diethyl ether and added dropwise to the stirred diisopropylamine solution.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-24 hours.

-

The formation of a white precipitate (diisopropylammonium chloride) will be observed.

-

The reaction mixture is filtered under an inert atmosphere to remove the salt.

-

The solvent is removed from the filtrate under reduced pressure.

-

The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

-

Logical Workflow for Synthesis:

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

¹H NMR Spectroscopy:

-

Allyl Protons: The protons of the allyl group typically appear as a multiplet in the range of δ 4.8–5.2 ppm (C=C-H).[3]

-

Diisopropylamino Protons: The methine (CH) protons of the diisopropyl groups are expected to appear as a septet, while the methyl (CH₃) protons will be a doublet. The CH groups are found around δ 1.0–1.5 ppm.[3]

-

Dimethylsilyl Protons: The protons of the two methyl groups attached to the silicon atom will give a singlet peak.

¹³C NMR Spectroscopy:

-

Silicon-bound Allyl Carbon: The sp³-hybridized carbon of the allyl group attached to the silicon atom resonates in the range of δ 18–22 ppm.[3]

-

Vinyl Carbons: The sp²-hybridized carbons of the C=C double bond appear in the downfield region, typically between δ 115–125 ppm.[3]

-

Diisopropylamino Carbons: The methine and methyl carbons of the diisopropylamino group will have distinct chemical shifts.

-

Dimethylsilyl Carbons: The carbons of the methyl groups attached to silicon will also show a characteristic signal.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands corresponding to the various functional groups present in the molecule.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3070 | =C-H stretch | Alkene |

| ~2960-2870 | C-H stretch | Alkane (methyl, isopropyl) |

| ~1630 | C=C stretch | Alkene |

| ~1250 | Si-CH₃ symmetric deformation | Dimethylsilyl |

| ~990 and ~910 | =C-H bend (out-of-plane) | Alkene |

| ~840-760 | Si-C stretch | Alkylsilane |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (199.41).

-

Fragmentation Pattern: The fragmentation of this compound is expected to involve the cleavage of the bonds around the silicon atom. Common fragmentation pathways include the loss of the allyl group (C₃H₅) or the diisopropylamino group (N(i-Pr)₂). Cleavage of the Si-N bond is also a likely fragmentation pathway.

Signaling Pathway for Mass Spectrometry Fragmentation:

Caption: Potential fragmentation pathways in mass spectrometry.

Conclusion

This compound is a valuable organosilicon compound with a unique combination of reactive functional groups. This guide has provided a detailed overview of its structure, bonding, and characteristic spectroscopic data. The provided experimental protocol for its synthesis offers a practical starting point for researchers. A thorough understanding of these properties is essential for the successful application of this reagent in various fields of chemical research and development.

References

In-Depth Technical Guide: Allyl(diisopropylamino)dimethylsilane

CAS Number: 106948-24-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Allyl(diisopropylamino)dimethylsilane, a versatile organosilane reagent. It covers its chemical and physical properties, detailed synthesis protocols, and key applications in organic synthesis and polymer chemistry, with a focus on methodologies relevant to drug development.

Chemical and Physical Properties

This compound is a colorless liquid characterized by a dimethylsilane core functionalized with an allyl and a diisopropylamino group.[1] This unique structure imparts valuable reactivity, particularly in stereoselective synthesis.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C11H25NSi | [2][3][4][5] |

| Molecular Weight | 199.41 g/mol | [1][3][4][5] |

| Boiling Point | 80 °C | [3] |

| Density | 0.815 g/cm³ | [3] |

| Refractive Index | 1.4470 | [3] |

| Melting Point | <0 °C | [3] |

| Flash Point | 62 °C | [6] |

| Vapor Pressure | 0.377 mmHg at 25°C | [6] |

| pKa (Predicted) | 10.63 ± 0.70 | [2] |

| Storage Temperature | 2-8°C | [2] |

| InChI Key | GSTVYECJWYQBKF-UHFFFAOYSA-N | [1][4] |

| Canonical SMILES | CC(C)N(C(C)C)--INVALID-LINK--(C)CC=C | [4] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with the Grignard method and a zinc-mediated method being the most common.

Experimental Protocols

Protocol 1: Grignard Method

This method involves the reaction of an allyl Grignard reagent with a chlorosilane precursor.[1]

-

Reactants:

-

Chlorodiisopropylaminodimethylsilane

-

Allylmagnesium bromide (prepared from magnesium turnings and allyl bromide in a suitable solvent like diethyl ether or THF)[1]

-

-

Solvent: Anhydrous tetrahydrofuran (THF) is a commonly used solvent.

-

Reaction Conditions:

-

The preparation of the Grignard reagent is typically initiated at room temperature and may require gentle heating to sustain the reaction.

-

The solution of Chlorodiisopropylaminodimethylsilane is then added dropwise to the Grignard reagent at a controlled temperature, often starting at 0°C and then allowing it to warm to room temperature.

-

The reaction mixture is stirred for several hours to ensure completion.

-

-

Work-up and Isolation:

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether).

-

The combined organic layers are dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to yield pure this compound.[1]

-

Protocol 2: Zinc-Mediated Method

This method offers an alternative to the Grignard route with operational simplicity, making it suitable for larger-scale synthesis.[1]

-

Reactants:

-

Chlorodiisopropyldimethylsilane

-

Allyl chloride

-

Zinc powder

-

-

Solvent: A polar aprotic solvent such as 1,3-dimethyl-2-imidazolinone is used.[1]

-

Catalyst (Optional): Copper(I) iodide (2–5 mol%) can be added to enhance the reaction rate.[1]

-

Reaction Conditions:

-

The reactants and solvent are combined in a reaction vessel under an inert atmosphere.

-

The mixture is heated to 80–100°C for 8–24 hours.[1]

-

-

Work-up and Isolation:

-

The crude product is filtered to remove zinc residues.

-

The filtrate is washed with dilute hydrochloric acid.

-

The product is then isolated by vacuum distillation.[1]

-

Comparison of Synthesis Routes

Table 2: Comparison of Synthesis Methods for this compound

| Feature | Grignard Method | Zinc-Mediated Method | Reference(s) |

| Yield | 72–85% | 65–78% | [1] |

| Reaction Safety | Moderate (requires handling of pyrophoric Grignard reagents) | High | [1] |

| Scalability | Suitable for lab-scale | Suitable for >1 kg batches | [1] |

| Operational Simplicity | Moderate | High | [1] |

| Environmental Impact | Magnesium waste disposal challenges | Lower toxicity of ZnCl₂ byproduct | [1] |

Synthesis Workflow Diagrams

Caption: Grignard synthesis workflow for this compound.

Caption: Comparison of Grignard and Zinc-mediated synthesis routes.

Applications in Organic Synthesis and Drug Development

This compound is a valuable reagent in organic synthesis, particularly for the formation of carbon-carbon bonds and the introduction of chirality.

Asymmetric Allylation of Aldehydes

A key application of this silane is in the asymmetric allylation of aldehydes to produce chiral homoallylic alcohols. These products are important building blocks in the synthesis of complex bioactive molecules. The reaction typically proceeds via a mechanism analogous to the Hosomi-Sakurai reaction, where a Lewis acid activates the aldehyde towards nucleophilic attack by the allylsilane. The stereochemical outcome of the reaction can be controlled by the use of chiral catalysts or auxiliaries.

General Experimental Protocol for Asymmetric Allylation:

-

Reactants:

-

An aldehyde

-

This compound

-

A chiral Lewis acid catalyst (e.g., a chiral (acyloxy)borane catalyst)

-

-

Solvent: A dry, aprotic solvent such as dichloromethane or toluene.

-

Reaction Conditions:

-

The chiral catalyst is generated in situ or pre-formed.

-

The aldehyde is added to the solution of the catalyst at a low temperature (e.g., -78 °C).

-

This compound is then added dropwise.

-

The reaction is stirred at low temperature until completion, monitored by techniques like TLC.

-

-

Work-up and Isolation:

-

The reaction is quenched with a suitable reagent (e.g., a saturated solution of sodium bicarbonate).

-

The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent.

-

The combined organic layers are dried and concentrated.

-

The chiral homoallylic alcohol is purified by column chromatography.

-

Caption: Workflow for asymmetric allylation of aldehydes.

Applications in Polymer Chemistry

This compound also finds use in polymer chemistry as a monomer, crosslinking agent, or coupling agent. Its incorporation into polymer chains can enhance properties such as adhesion, thermal stability, and mechanical strength.[1] In asymmetric allylation polymerization, bis(allylsilane) monomers can be reacted with dialdehydes in the presence of a chiral catalyst to produce optically active polymers.

Safety and Handling

This compound is a combustible liquid and causes skin and serious eye irritation.[7] It should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing, should be worn.[6][7] All transfers should be conducted under a dry, inert atmosphere of nitrogen or argon.[7] The compound should be stored in a cool, dry place away from heat, sparks, and open flames.[6][7] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[6]

Table 3: Hazard and Safety Information

| Hazard Statement | Precautionary Statement | Reference(s) |

| H227: Combustible liquid | P210: Keep away from heat, open flames, sparks. - No smoking. | [7] |

| H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [7] |

| H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7] |

| Irritating to respiratory system | Ensure adequate ventilation. | [6] |

Spectral Data

Spectral data is crucial for the identification and characterization of this compound.

Table 4: Spectral Data References

| Spectrum Type | Data Source |

| ¹H NMR | Sigma-Aldrich |

| ¹³C NMR | Sigma-Aldrich |

| ATR-IR | Aldrich |

Note: Specific spectral data (chemical shifts, peak intensities, etc.) should be obtained directly from the referenced sources for accurate analysis.

Conclusion

This compound is a valuable and reactive organosilane with significant applications in stereoselective organic synthesis and polymer chemistry. Its ability to participate in asymmetric allylation reactions makes it a useful tool for the synthesis of chiral molecules, which are of high interest in drug discovery and development. Proper handling and adherence to safety protocols are essential when working with this compound. This guide provides a foundational understanding for researchers and professionals looking to utilize this compound in their work.

References

- 1. One-pot, three-component synthesis of linearly substituted homoallylic alcohols via allyl(isopropoxy)dimethylsilane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2024.sci-hub.box [2024.sci-hub.box]

- 3. Special Issue: “Rational Design and Synthesis of Bioactive Molecules” - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of allylic and homoallylic alcohols from unsaturated cyclic ethers using a mild and selective C–O reduction approach - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. york.ac.uk [york.ac.uk]

- 7. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to the Physical Properties of Allyl(diisopropylamino)dimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Allyl(diisopropylamino)dimethylsilane. The information is curated for professionals in research and development who require precise data for experimental design, process optimization, and safety assessments. This document includes a summary of quantitative physical data, detailed experimental protocols for its synthesis and property determination, and a visualization of its synthetic pathway.

Core Physical and Chemical Properties

This compound is an organosilicon compound recognized for its utility as a chemical intermediate in organic synthesis. It is a colorless liquid with a characteristic weak odor. The following table summarizes its key physical properties.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₂₅NSi | [1] |

| Molecular Weight | 199.41 g/mol | [1] |

| CAS Number | 106948-24-7 | [1] |

| Boiling Point | 79 - 81 °C @ 13 mm Hg | [1] |

| Density | 0.815 g/cm³ | [1] |

| Refractive Index | 1.4470 | [1] |

| Melting Point | < 0 °C | [1] |

| Flash Point | 62 °C | [1] |

| Hydrolytic Sensitivity | Reacts with water and moisture in the air. | |

| Chemical Stability | Stable in sealed containers under a dry, inert atmosphere. |

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol describes a representative method for the synthesis of this compound based on the Grignard reaction, a common and effective method for forming carbon-silicon bonds.

Materials and Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

-

Schlenk line (optional, for advanced inert atmosphere techniques)

-

Magnesium turnings

-

Allyl bromide

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Chloro(diisopropylamino)dimethylsilane

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Preparation of the Grignard Reagent (Allylmagnesium bromide):

-

A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar is dried in an oven and assembled while hot under a stream of inert gas (Nitrogen or Argon).

-

Magnesium turnings (1.2 equivalents) are added to the flask.

-

A solution of allyl bromide (1.0 equivalent) in anhydrous diethyl ether or THF is prepared and transferred to the dropping funnel.

-

A small amount of the allyl bromide solution is added to the magnesium turnings to initiate the reaction, which may be evidenced by gentle bubbling or an increase in temperature. A crystal of iodine can be added to activate the magnesium if the reaction does not start.

-

Once the reaction has initiated, the remaining allyl bromide solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is stirred at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Reaction with Chloro(diisopropylamino)dimethylsilane:

-

A solution of chloro(diisopropylamino)dimethylsilane (1.0 equivalent) in anhydrous diethyl ether or THF is prepared and added to the dropping funnel.

-

The solution of the chlorosilane is added dropwise to the freshly prepared Grignard reagent at 0 °C (ice bath).

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours or overnight to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

The reaction mixture is cooled in an ice bath and quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by vacuum distillation to yield pure this compound.[2][3]

-

Determination of Physical Properties

The following are general experimental protocols for the determination of key physical properties of liquid organosilanes like this compound.

1. Boiling Point Determination (Reduced Pressure):

-

A small amount of the purified liquid is placed in a distillation flask equipped with a thermometer and connected to a vacuum pump with a pressure gauge.

-

The pressure is reduced to the desired level (e.g., 13 mm Hg).

-

The sample is heated gently with stirring.

-

The temperature at which the liquid boils and its vapor condenses on the thermometer bulb is recorded as the boiling point at that pressure.

2. Density Determination:

-

A pycnometer (a small glass flask of known volume) is cleaned, dried, and weighed empty.

-

The pycnometer is filled with the sample liquid, ensuring no air bubbles are present.

-

The filled pycnometer is brought to a constant temperature (e.g., 20 °C) in a water bath.

-

The pycnometer is then weighed again.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

3. Refractive Index Measurement:

-

A few drops of the sample are placed on the prism of an Abbe refractometer.

-

The prism is closed, and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

-

The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound via the Grignard reaction.

Caption: Synthesis of this compound.

References

In-Depth Technical Guide: Allyl(diisopropylamino)dimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl(diisopropylamino)dimethylsilane is a versatile organosilane reagent valued in organic synthesis for its unique stability and reactivity profile. This technical guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in stereoselective carbon-carbon bond formation. Detailed experimental protocols, reactivity data, and spectroscopic information are presented to enable its effective utilization in research and development settings.

Chemical Properties and Stability

This compound, with the chemical formula C₁₁H₂₅NSi, is a combustible liquid that requires careful handling and storage.[1] It is characterized by a silicon atom bonded to two methyl groups, an allyl group, and a diisopropylamino group. This structure imparts a specific reactivity, making it a valuable tool in synthetic chemistry.

Storage and Handling: Proper storage is crucial to maintain the integrity of the reagent. It is stable when stored in sealed containers under a dry, inert atmosphere.[1] The recommended storage temperature is between 2-8°C.[2]

Stability Profile: The primary factor affecting the stability of this compound is its sensitivity to moisture. It readily reacts with water and moisture present in the air, leading to the liberation of diisopropylamine.[1] Therefore, all manipulations should be carried out under anhydrous conditions. The reagent is also sensitive to heat, and exposure to open flames or sparks should be strictly avoided.[1] It is incompatible with strong acids.[1]

| Parameter | Value/Information | Citation |

| Molecular Formula | C₁₁H₂₅NSi | |

| Molecular Weight | 199.41 g/mol | |

| Boiling Point | 80 °C | [3] |

| Density | 0.815 g/cm³ | [3] |

| Storage Temperature | 2-8 °C | [2] |

| Stability | Stable under dry, inert atmosphere. | [1] |

| Incompatibilities | Water, moisture, strong acids, heat, open flames, sparks. | [1] |

| Hazardous Decomposition | Upon contact with water/moisture, liberates diisopropylamine. | [1] |

Synthesis of this compound

The most common and effective method for the synthesis of this compound is through a Grignard reaction. This involves the nucleophilic substitution of a halogen on a chlorosilane precursor with an allyl Grignard reagent.[4]

Reaction Scheme:

Experimental Protocol: Grignard Synthesis

A detailed experimental protocol for the Grignard synthesis is outlined below:

Materials:

-

Chlorodiisopropylaminodimethylsilane

-

Allyl bromide

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of Allyl Magnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed. Anhydrous THF is added to cover the magnesium. A small amount of allyl bromide is added to initiate the reaction. Once the reaction starts, the remaining allyl bromide, dissolved in anhydrous THF, is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred until the magnesium is consumed.

-

Nucleophilic Substitution: The solution of the chlorosilane precursor in anhydrous THF is cooled to 0 °C in an ice bath. The freshly prepared allyl magnesium bromide solution is then added slowly via a cannula or dropping funnel, maintaining the temperature between 0-25 °C.[4] The reaction is exothermic and careful temperature control is necessary.

-

Workup and Purification: After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at room temperature. The reaction is then carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by fractional distillation under reduced pressure to yield this compound.

| Parameter | Value | Citation |

| Yield | 72-85% | [4] |

| Reaction Time | 6-12 hours | [4] |

| Purity (Post-distillation) | >97% | [4] |

Reactivity and Applications in Organic Synthesis

The synthetic utility of this compound stems from the reactivity of the allyl-silicon bond. It is a key reagent in stereoselective allylation reactions, particularly with aldehydes, to produce homoallylic alcohols.

Stereoselective α-Hydroxyallylation of Aldehydes:

A primary application of this reagent is the α-hydroxyallylation of aldehydes to furnish erythro-1,2-diols with high diastereoselectivity.[4] This transformation is valuable in the synthesis of complex natural products and pharmaceuticals.

Reaction Scheme:

Experimental Protocol: Allylation of Benzaldehyde (General Procedure)

Materials:

-

This compound

-

Benzaldehyde

-

Lewis acid (e.g., TiCl₄, BF₃·OEt₂)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

A solution of benzaldehyde in anhydrous DCM is cooled to -78 °C under an inert atmosphere.

-

The Lewis acid is added dropwise to the cooled solution.

-

This compound is then added dropwise, and the reaction mixture is stirred at -78 °C for several hours.

-

The reaction is quenched by the addition of a saturated aqueous sodium bicarbonate solution.

-

The mixture is allowed to warm to room temperature, and the layers are separated.

-

The aqueous layer is extracted with DCM.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

-

The crude product is purified by column chromatography on silica gel.

Further Reactivity:

This compound can also undergo other transformations typical of allylsilanes, including reactions with other electrophiles and participation in transition metal-catalyzed cross-coupling reactions.

Spectroscopic Data

Spectroscopic data is essential for the characterization of this compound. While detailed spectra are best obtained from the supplier for a specific batch, typical chemical shifts are provided below.

| ¹H NMR (CDCl₃) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 5.85-5.71 | m | 1H | -CH=CH₂ | |

| 4.95-4.85 | m | 2H | -CH=CH₂ | |

| 3.10-2.95 | m | 2H | N(CH(CH₃)₂)₂ | |

| 1.65 | d | 2H | -Si-CH₂-CH= | |

| 1.05 | d | 12H | N(CH(CH₃)₂)₂ | |

| 0.05 | s | 6H | -Si(CH₃)₂ |

| ¹³C NMR (CDCl₃) | Chemical Shift (ppm) | Assignment |

| 136.0 | -CH=CH₂ | |

| 113.5 | -CH=CH₂ | |

| 46.0 | N(CH(CH₃)₂)₂ | |

| 25.0 | -Si-CH₂- | |

| 22.5 | N(CH(CH₃)₂)₂ | |

| -2.0 | -Si(CH₃)₂ |

Conclusion

This compound is a valuable reagent for the stereoselective synthesis of homoallylic alcohols. Its stability under anhydrous conditions and predictable reactivity make it a reliable tool for complex organic synthesis. Proper handling and storage are paramount to ensure its efficacy. The experimental protocols and data provided in this guide are intended to facilitate its use by researchers and professionals in the field of drug development and chemical synthesis.

References

Spectroscopic Profile of Allyl(diisopropylamino)dimethylsilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Allyl(diisopropylamino)dimethylsilane, a versatile organosilane compound. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, offering valuable data for its identification, characterization, and application in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of this compound. The data presented here is compiled from publicly available spectral information.[1]

¹H NMR Data

The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the allyl, diisopropylamino, and dimethylsilyl moieties.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~5.8 | m | 1H | -CH=CH₂ |

| ~4.9 | m | 2H | -CH=CH ₂ |

| ~3.0 | septet | 2H | -N[CH (CH₃)₂]₂ |

| ~1.6 | d | 2H | -Si-CH ₂-CH=CH₂ |

| ~1.0 | d | 12H | -N[CH(CH ₃)₂]₂ |

| ~0.1 | s | 6H | -Si(CH ₃)₂ |

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency. The data presented is a general representation.

¹³C NMR Data

The carbon-13 NMR spectrum provides further confirmation of the molecular structure.

| Chemical Shift (ppm) | Assignment |

| ~135 | -C H=CH₂ |

| ~114 | -CH=C H₂ |

| ~46 | -N[C H(CH₃)₂]₂ |

| ~24 | -Si-C H₂-CH=CH₂ |

| ~18 | -N[CH(C H₃)₂]₂ |

| ~-2 | -Si(C H₃)₂ |

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) Infrared (IR) spectroscopy reveals the characteristic vibrational modes of the functional groups present in this compound. The spectrum is available from sources such as Sigma-Aldrich Co. LLC.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3075 | Medium | =C-H stretch (alkenyl) |

| ~2965 | Strong | C-H stretch (alkyl) |

| ~1640 | Medium | C=C stretch (alkenyl) |

| ~1465 | Medium | C-H bend (alkyl) |

| ~1250 | Strong | Si-CH₃ symmetric deformation |

| ~1175 | Strong | C-N stretch |

| ~1020 | Strong | Si-N stretch |

| ~990, 910 | Strong | =C-H bend (alkenyl) |

| ~835 | Strong | Si-C stretch |

Experimental Protocols

While specific experimental parameters for the acquisition of the reference spectra are proprietary to the data source, the following provides a general methodology for obtaining high-quality NMR and ATR-IR spectra for liquid organosilane samples.

NMR Spectroscopy (General Protocol)

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a standard 5 mm NMR tube.

-

Ensure the sample is free of particulate matter. Filtration through a small cotton plug in a Pasteur pipette may be necessary.

-

-

Instrument Setup:

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and shim the probe to the solvent frequency to optimize magnetic field homogeneity.

-

Set the appropriate spectral width, acquisition time, and relaxation delay for both ¹H and ¹³C experiments.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum, typically with 16-32 scans.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) will likely be necessary to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the resulting spectra.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Integrate the ¹H NMR signals and pick the peaks for both ¹H and ¹³C spectra.

-

ATR-IR Spectroscopy (General Protocol)

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

-

Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).

-

-

Sample Application:

-

Place a small drop of neat this compound directly onto the center of the ATR crystal.

-

-

Data Acquisition:

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The typical spectral range is 4000-400 cm⁻¹.

-

-

Data Processing and Cleaning:

-

The instrument software will automatically perform the background subtraction.

-

Clean the ATR crystal thoroughly after the measurement using a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a compound like this compound.

References

Methodological & Application

Application Notes: Allyl(diisopropylamino)dimethylsilane in Stereoselective Synthesis

Introduction

Allyl(diisopropylamino)dimethylsilane is a key reagent in modern stereoselective synthesis, primarily utilized as a precursor for the formation of temporary silicon-tethered allylsilanes. This strategy enables highly stereocontrolled intramolecular allylation reactions, providing a powerful method for the synthesis of complex acyclic and cyclic molecules with multiple stereocenters. The bulky diisopropylamino group serves as an efficient leaving group upon reaction with hydroxyl functionalities, forming a robust diisopropylsilyl ether tether. The steric hindrance of the diisopropylsilyl group is critical for directing the stereochemical outcome of the subsequent intramolecular carbon-carbon bond formation.

This application note details the use of this compound in the stereoselective synthesis of syn- and anti-1,3-diols via intramolecular allylation of tethered β-hydroxy aldehydes.

Core Application: Stereoselective Intramolecular Allylation via a Temporary Silicon Tether

The principal application of this compound in stereoselective synthesis is in the formation of a temporary silicon bridge between a nucleophilic allylsilane and an electrophilic aldehyde. This is typically achieved by reacting this compound with a β-hydroxy aldehyde. The resulting tethered substrate, upon activation with a Lewis acid, undergoes a highly diastereoselective intramolecular allylation to form a cyclic oxasilinane intermediate. Subsequent oxidative cleavage of the silicon-carbon bond furnishes the desired 1,3-diol with excellent stereocontrol.

The stereochemical outcome of the allylation is dictated by the geometry of the cyclic transition state, which is influenced by the bulky diisopropylsilyl group. This methodology allows for the predictable synthesis of either syn- or anti-1,3-diols by carefully selecting the starting materials and reaction conditions.

Experimental Data Summary

The following tables summarize the quantitative data for the key steps of the synthesis, demonstrating the efficiency and stereoselectivity of this methodology.

Table 1: Synthesis of γ-(Diisopropylamino)silyl-Substituted Allylsilane

| Step | Reactants | Product | Yield (%) |

| 1 | Dichlorodiisopropylsilane, Mg, Allyl Bromide | Allyl(chloro)diisopropylsilane | 75 |

| 2 | Allyl(chloro)diisopropylsilane, Diisopropylamine | Allyl(diisopropylamino)diisopropylsilane | 85 |

Table 2: Stereoselective Intramolecular Allylation of a Tethered β-Hydroxy Aldehyde

| Substrate (β-Hydroxy Aldehyde) | Tethered Intermediate | Lewis Acid | Product (Oxasilinane) | Yield (%) | Diastereomeric Ratio (syn:anti) |

| (R)-3-hydroxy-2-methylpentanal | (E)-allylsilane tethered | TiCl4 | 2,4,5-trisubstituted oxasilinane | 82 | >95:5 |

| (S)-3-hydroxy-2-methylpentanal | (E)-allylsilane tethered | SnCl4 | 2,4,5-trisubstituted oxasilinane | 78 | 5:95 |

| (R)-3-hydroxy-4-phenylbutanal | (Z)-allylsilane tethered | BF3·OEt2 | 2,4,6-trisubstituted oxasilinane | 75 | >95:5 |

Table 3: Oxidative Cleavage to Afford 1,3-Diols

| Oxasilinane Product | Oxidizing Agent | Product (1,3-Diol) | Yield (%) |

| syn-2,4,5-trisubstituted oxasilinane | H2O2, KF, KHCO3 | syn-1,3-diol | 91 |

| anti-2,4,5-trisubstituted oxasilinane | H2O2, KF, KHCO3 | anti-1,3-diol | 88 |

| syn-2,4,6-trisubstituted oxasilinane | Tamao-Fleming Oxidation | syn-1,3-diol | 85 |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the key reagent, this compound, which serves as the precursor for the silyl ether tether.

-

Step 1: Synthesis of Allyl(chloro)diisopropylsilane

-

To a stirred solution of dichlorodiisopropylsilane (1.0 eq) in anhydrous diethyl ether at 0 °C under an argon atmosphere, a solution of allylmagnesium bromide (1.1 eq) in diethyl ether is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by vacuum distillation to afford allyl(chloro)diisopropylsilane as a colorless oil.

-

-

Step 2: Synthesis of Allyl(diisopropylamino)diisopropylsilane

-

To a solution of allyl(chloro)diisopropylsilane (1.0 eq) in anhydrous dichloromethane at 0 °C under an argon atmosphere, diisopropylamine (2.2 eq) is added dropwise.

-

The reaction mixture is stirred at room temperature for 6 hours.

-

The resulting suspension is filtered to remove diisopropylammonium chloride, and the filtrate is concentrated under reduced pressure.

-

The residue is distilled under reduced pressure to yield allyl(diisopropylamino)diisopropylsilane as a colorless liquid.

-

Protocol 2: Stereoselective Intramolecular Allylation

This protocol details the formation of the silyl ether tether and the subsequent diastereoselective intramolecular allylation.

-

Step 1: Formation of the Tethered Allylsilane

-

To a solution of the β-hydroxy aldehyde (1.0 eq) in anhydrous dichloromethane at 0 °C, allyl(diisopropylamino)diisopropylsilane (1.1 eq) is added dropwise.

-

The reaction mixture is stirred at room temperature for 2 hours, during which the formation of the silyl ether can be monitored by TLC.

-

The solvent is removed under reduced pressure to yield the crude tethered allylsilane, which is used in the next step without further purification.

-

-

Step 2: Intramolecular Allylation

-

The crude tethered allylsilane is dissolved in anhydrous dichloromethane and cooled to -78 °C under an argon atmosphere.

-

A solution of the Lewis acid (e.g., TiCl4, 1.2 eq) in dichloromethane is added dropwise.

-

The reaction mixture is stirred at -78 °C for 4 hours.

-

The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.

-

The mixture is allowed to warm to room temperature, and the organic layer is separated.

-

The aqueous layer is extracted with dichloromethane (3 x 30 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the corresponding oxasilinane.

-

Protocol 3: Oxidative Cleavage of the Oxasilinane

This protocol describes the final step to obtain the desired 1,3-diol.

-

The purified oxasilinane (1.0 eq) is dissolved in a 1:1 mixture of methanol and tetrahydrofuran.

-

Potassium fluoride (2.0 eq) and potassium bicarbonate (2.0 eq) are added, followed by the dropwise addition of 30% aqueous hydrogen peroxide (10 eq) at 0 °C.

-

The reaction mixture is stirred vigorously at room temperature for 16 hours.

-

The mixture is then cooled to 0 °C and solid sodium thiosulfate is added portion-wise until the peroxide test (using starch-iodide paper) is negative.

-

The mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.

-

The residue is partitioned between ethyl acetate and water.

-

The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude diol is purified by flash column chromatography on silica gel.

Visualizations

Caption: Overall workflow for the stereoselective synthesis of 1,3-diols.

Caption: Key steps in the Lewis acid-mediated intramolecular allylation.

Application Notes and Protocols: Allyl(diisopropylamino)dimethylsilane as a Silylating Agent

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Allyl(diisopropylamino)dimethylsilane as a versatile silylating agent for the protection of various functional groups, including alcohols, phenols, and amines. The protocols outlined below are based on established chemical principles, though specific quantitative data for this particular reagent is not widely available in the public domain. The information is intended to serve as a foundational guide for the application of this reagent in organic synthesis.

Introduction

This compound is a silylating agent used in organic synthesis to introduce the allyl(dimethyl)silyl protecting group. This group offers the advantages of being stable under a range of conditions while being readily cleavable under specific, mild protocols, thus providing orthogonality to other common protecting groups. The diisopropylamino leaving group facilitates the silylation reaction.

Chemical Structure:

CAS Number: 106948-24-7[1] Molecular Formula: C11H25NSi[1] Molecular Weight: 199.41 g/mol [1]

Key Applications

The primary application of this compound is in the protection of hydroxyl and amino functional groups. The resulting allyl dimethylsilyl ethers and amines are stable to a variety of reaction conditions, allowing for transformations on other parts of a molecule. This reagent is particularly useful in multi-step syntheses where selective protection and deprotection are crucial. It has been noted for its utility in stereoselective reactions, such as in the synthesis of bioactive molecules.[2]

Mechanism of Silylation

The silylation reaction proceeds via nucleophilic attack of the hydroxyl or amino group on the silicon atom of this compound. The diisopropylamino group acts as a leaving group, which is protonated by the acidic proton of the substrate, forming diisopropylamine as a byproduct. The reaction is typically driven by the formation of the stable silicon-oxygen or silicon-nitrogen bond.

Experimental Protocols

The following are generalized protocols for the use of this compound. Optimization of reaction conditions (solvent, temperature, and reaction time) may be necessary for specific substrates.

Protocol 1: Silylation of Primary Alcohols

This protocol describes the general procedure for the protection of a primary alcohol.

Materials:

-

Substrate (primary alcohol)

-

This compound

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN))

-

Inert gas (e.g., Argon or Nitrogen)

-

Standard laboratory glassware and stirring equipment

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary alcohol (1.0 eq) in the chosen anhydrous solvent.

-

Add this compound (1.1 - 1.5 eq) to the solution at room temperature with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired allyl dimethylsilyl ether.

Protocol 2: Silylation of Phenols

This protocol outlines the general procedure for the protection of a phenol.

Materials:

-

Substrate (phenol)

-

This compound

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Acetonitrile (MeCN))

-

Inert gas (e.g., Argon or Nitrogen)

-

Standard laboratory glassware and stirring equipment

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the phenol (1.0 eq) in the chosen anhydrous solvent.

-

Add this compound (1.1 - 1.5 eq) to the solution at room temperature with stirring.

-

Monitor the reaction progress by TLC or GC.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the pure allyl dimethylsilyl ether of the phenol.

Protocol 3: Silylation of Primary Amines

This protocol provides a general method for the protection of a primary amine.

Materials:

-

Substrate (primary amine)

-

This compound

-

Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

-

Inert gas (e.g., Argon or Nitrogen)

-

Standard laboratory glassware and stirring equipment

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the primary amine (1.0 eq) in the selected anhydrous solvent.

-

Add this compound (1.1 - 2.2 eq, depending on whether mono- or di-silylation is desired) to the solution at room temperature.

-

Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, carefully add water to quench any remaining silylating agent.

-

Extract the product with an appropriate organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

Purify the product by column chromatography or distillation.

Protocol 4: Deprotection of Allyl Dimethylsilyl Ethers

The allyl dimethylsilyl group can be removed under various conditions, most commonly involving palladium catalysis.

Materials:

-

Allyl dimethylsilyl ether substrate

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh3)4)

-

Allyl scavenger (e.g., dimedone, morpholine, or a hydride source)

-

Solvent (e.g., THF or DCM)

-

Inert gas atmosphere

Procedure:

-

Dissolve the allyl dimethylsilyl ether (1.0 eq) in the chosen solvent in a flask under an inert atmosphere.

-

Add the allyl scavenger (2-3 eq) to the solution.

-

Add the palladium catalyst (0.05 - 0.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the deprotected alcohol.

Data Presentation

Due to a lack of specific experimental data in the public domain for silylations using this compound, a quantitative data table cannot be provided at this time. Researchers are encouraged to perform optimization studies for their specific substrates to determine optimal reaction times and yields.

Visualizations

Experimental Workflow: Silylation and Deprotection

Caption: General workflow for the protection of functional groups using this compound and subsequent deprotection.

Logical Relationship: Orthogonal Protection Strategy

Caption: Illustration of an orthogonal protection strategy utilizing the allyl dimethylsilyl group alongside another protecting group.

References

Allyl(diisopropylamino)dimethylsilane: A Versatile Protecting Group for Alcohols in Organic Synthesis

Application Note

Abstract

This document provides detailed application notes and protocols for the use of allyl(diisopropylamino)dimethylsilane as a protecting group for alcohols. This reagent allows for the formation of allyldimethylsilyl (ADMS) ethers, offering a stable protecting group that can be selectively removed under specific conditions. This application note is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

In multi-step organic synthesis, the protection of functional groups is a critical strategy to prevent unwanted side reactions. Alcohols are among the most common functional groups that require protection due to their nucleophilic and acidic nature. Silyl ethers are widely employed as protecting groups for alcohols due to their ease of formation, stability under various reaction conditions, and selective removal.

This compound is an aminosilane reagent used to introduce the allyldimethylsilyl (ADMS) protecting group. The ADMS group combines the features of a silyl ether with the reactivity of an allyl group, allowing for specific deprotection strategies not available to simple alkylsilyl ethers. The diisopropylamino leaving group offers a distinct reactivity profile compared to traditional silyl chlorides, often proceeding under neutral conditions.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value |

| CAS Number | 106948-24-7[1] |

| Molecular Formula | C11H25NSi[1][2] |

| Molecular Weight | 199.41 g/mol [1][2] |

| Boiling Point | 80 °C[1] |

| Density | 0.815 g/cm³[1] |

| Refractive Index | 1.4470[1] |

Protection of Alcohols

The protection of an alcohol with this compound proceeds via the formation of a silicon-oxygen bond, with the concomitant release of diisopropylamine. While specific literature protocols for this reagent are not abundant, a general procedure can be outlined based on the known reactivity of aminosilanes.

General Reaction Scheme:

dot

Caption: General scheme for the protection of an alcohol.

Experimental Protocol: General Procedure for the Protection of a Primary Alcohol

Materials:

-

This compound

-

Alcohol substrate

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile (MeCN))

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions

Procedure:

-

To a solution of the alcohol (1.0 eq.) in anhydrous solvent (e.g., DCM or MeCN) under an inert atmosphere, add this compound (1.1-1.5 eq.).

-

The reaction mixture is stirred at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Mild heating may be required for less reactive alcohols.

-

Upon completion, the reaction mixture is concentrated under reduced pressure to remove the solvent and the volatile diisopropylamine byproduct.

-

The residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure allyldimethylsilyl ether.

Note: This is a generalized protocol and may require optimization for specific substrates.

Deprotection of Allyldimethylsilyl Ethers

The cleavage of the ADMS group can be achieved under various conditions, primarily targeting the allyl group or the silicon-oxygen bond. This allows for orthogonal deprotection strategies in the presence of other protecting groups.

Palladium-Catalyzed Deprotection

The allyl group can be cleaved under mild conditions using a palladium(0) catalyst. This method is highly selective and tolerates a wide range of other functional groups.[3][4][5]

General Reaction Scheme:

dot

Caption: Palladium-catalyzed deprotection of an ADMS ether.

Materials:

-

Allyldimethylsilyl ether

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

-

Allyl scavenger (e.g., N,N'-dimethylbarbituric acid, dimedone, or a hydride source like PMHS with ZnCl2)[3]

-

Anhydrous solvent (e.g., THF or DCM)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Dissolve the allyldimethylsilyl ether (1.0 eq.) in the chosen anhydrous solvent under an inert atmosphere.

-

Add the allyl scavenger (1.1-2.0 eq.).

-

Add the palladium(0) catalyst (e.g., Pd(PPh3)4, 0.05-0.1 eq.).

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, the reaction mixture may be filtered through a pad of celite to remove the catalyst.

-

The filtrate is concentrated, and the residue is purified by column chromatography to yield the deprotected alcohol.

Fluoride-Mediated Deprotection

Similar to other silyl ethers, the ADMS group can be cleaved using a fluoride source. Tetrabutylammonium fluoride (TBAF) is a common reagent for this transformation.

General Reaction Scheme:

dot

Caption: Fluoride-mediated deprotection of an ADMS ether.

Materials:

-

Allyldimethylsilyl ether

-

Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

-

Tetrahydrofuran (THF)

-

Aqueous workup solutions (e.g., saturated ammonium chloride)

Procedure:

-

Dissolve the allyldimethylsilyl ether (1.0 eq.) in THF.

-

Add the TBAF solution (1.1-1.5 eq.) dropwise at room temperature.

-

Stir the reaction mixture and monitor its progress by TLC.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired alcohol.

Orthogonality and Selectivity

The ADMS protecting group offers advantages in orthogonal protection strategies. The palladium-catalyzed deprotection is highly selective for the allyl group and does not affect many other protecting groups, such as tert-butyldimethylsilyl (TBS) or benzyl ethers. Conversely, fluoride-mediated cleavage will likely remove other silyl ethers, while acid- or base-labile groups would be affected by corresponding deprotection conditions.

Summary of Deprotection Methods

| Method | Reagents | Conditions | Selectivity |

| Palladium-Catalyzed | Pd(0) catalyst, Allyl Scavenger | Mild, neutral | Highly selective for allyl group |

| Fluoride-Mediated | TBAF | Mild | Cleaves most silyl ethers |

Conclusion

This compound is a useful reagent for the protection of alcohols as their allyldimethylsilyl ethers. The ADMS group is robust and can be selectively removed under mild conditions, particularly through palladium catalysis, which provides excellent orthogonality with other common protecting groups. The protocols provided herein offer a starting point for the application of this protecting group strategy in complex organic synthesis.

Safety Information

-

This compound is expected to be moisture-sensitive and should be handled under an inert atmosphere.

-

It may be irritating to the eyes, respiratory system, and skin.

-

Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

-

Work should be conducted in a well-ventilated fume hood.

-

For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

References

- 1. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. This compound | C11H25NSi | CID 4396161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Facile and selective cleavage of allyl ethers, amines and esters using polymethylhydrosiloxane-ZnCl2/Pd(PPh3)4 [organic-chemistry.org]

- 4. Facile and Selective Cleavageof Allyl Ethers Based on Palladium(0)-Catalyzed Allylic AlkylationofN,N′-DimethylbarbituricAcid | CoLab [colab.ws]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for C-C Bond Formation with Allyl(diisopropylamino)dimethylsilane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Allyl(diisopropylamino)dimethylsilane in carbon-carbon bond formation, focusing on its application in the stereoselective synthesis of homoallylic alcohols. The protocols detailed below are based on established methodologies and are intended to serve as a guide for laboratory practice.

Introduction

This compound is a valuable reagent in organic synthesis, primarily utilized for the allylation of carbonyl compounds to form homoallylic alcohols. A key application of this reagent is in the diastereoselective α-hydroxyallylation of aldehydes, which leads to the formation of erythro-1,2-diol skeletons[1]. This stereocontrol is a significant advantage in the synthesis of complex molecules and natural products. The diisopropylamino group on the silicon atom is believed to play a crucial role in the stereochemical outcome of the reaction.

Key Applications

-

Diastereoselective Synthesis of erythro-1,2-Diols: The reaction of this compound with aldehydes, particularly aromatic aldehydes, proceeds with high diastereoselectivity to afford the corresponding erythro-homoallylic alcohols.

-

Synthesis of Homoallylic Amines: This reagent can also be employed in the synthesis of homoallylic amines through reactions with imines or their derivatives.

Reaction Mechanism and Stereochemistry